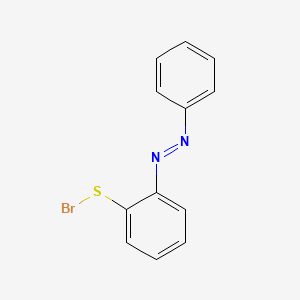

AZOBENZENE-2-SULFENYL BROMIDE*

Description

Historical Evolution of Sulfenyl Halide Chemistry

The field of organosulfur chemistry, which encompasses sulfenyl halides, has a rich and evolving history. wordpress.comnih.gov The foundational understanding of the reactivity of dicoordinated sulfur compounds, such as sulfenyl halides, was significantly advanced by the work of Foss in 1947. nih.gov These compounds, with the general formula R-S-X (where X is a halogen), are recognized as an intermediate oxidation state between sulfonyl halides (R-SO₂-X) and are known for their utility in organic synthesis. wikipedia.org

Early research established that sulfenyl halides are highly reactive electrophilic reagents. asianpubs.org The nucleophilic substitution at the sulfenyl sulfur atom is remarkably rapid. asianpubs.org This reactivity has made them valuable intermediates for creating various sulfur-containing bonds, including S-N, S-O, S-C, and S-P linkages. asianpubs.org The development of synthetic methods utilizing sulfenyl halides has been a continuous area of focus, with applications ranging from the synthesis of complex molecules to the development of new materials. wordpress.comrwth-aachen.deucl.ac.uk Over the decades, the study of sulfenyl halides has expanded to include a wide array of derivatives, with research exploring their reaction mechanisms and potential applications in diverse areas like medicinal chemistry and agrochemistry. rwth-aachen.deresearchgate.netresearchgate.netacs.org

Contextualization of ortho-Mercapto-Azo Compounds

ortho-Mercapto-azo compounds are a specific class of molecules characterized by an azo group (-N=N-) positioned ortho to a sulfur-containing functional group on an aromatic ring. rsc.orgrsc.org The synthesis of the simplest member of this family, azobenzene-2-sulfenyl bromide, was first reported by Burawoy and Vellins in 1954. asianpubs.orgresearchgate.net

A key feature of these compounds is the strong intramolecular interaction between the ortho-azo group and the sulfur atom. asianpubs.orgbncollege.co.in This interaction creates a planar, five-membered ring-like structure, referred to as a 2-arylbenzothiadiazolium (BTD+) salt structure. asianpubs.orgresearchgate.net This structural feature imparts exceptional thermal stability, non-reactive solubility in aqueous media, and a high-melting crystalline nature to these compounds. asianpubs.orgresearchgate.net Despite this stabilization, the sulfenyl sulfur in these compounds remains a potent electrophilic center. asianpubs.org The presence of highly electronegative atoms, like bromine, attached to the sulfur makes the sulfur atom electron-deficient, thereby facilitating a strong azo-sulfur interaction. asianpubs.org Research into ortho-mercapto-azo compounds has explored their synthesis, structural properties, and reactivity, including their potential as antibacterial agents. bncollege.co.inkisti.re.kr

| Property | Description |

| Structural Feature | Presence of an azo group (-N=N-) ortho to a mercapto group or its derivative on an aromatic ring. |

| Key Interaction | Strong intramolecular interaction between the nitrogen of the azo group and the sulfur atom. |

| Resulting Structure | Formation of a planar 2-arylbenzothiadiazolium (BTD+) salt-like structure. asianpubs.orgresearchgate.net |

| Physical Properties | Exceptional thermal stability, solubility in water without reaction, and high melting points. asianpubs.orgresearchgate.net |

| Chemical Reactivity | The sulfenyl sulfur remains a strong electrophile despite intramolecular stabilization. asianpubs.org |

Overview of Azobenzene-2-sulfenyl Bromide as a Significant Electrophilic Reagent

Azobenzene-2-sulfenyl bromide stands out as a particularly mild and selective sulfenylating agent. researchgate.net It is recognized as a "sulfenium cation carrier," capable of delivering a sulfenium ion (RS+) to a variety of nucleophiles. asianpubs.org This reactivity has been harnessed for the efficient, one-pot, and catalyst-free sulfenylation of electron-rich substrates such as resorcinol (B1680541), 2-naphthol, and indole (B1671886), often proceeding in excellent yields under mild conditions. researchgate.net

The compound's utility extends to biochemistry, where it has been employed for the selective modification of cysteinyl residues in polypeptides and proteins. researchgate.netresearchgate.net The reaction occurs in buffered solutions near neutral pH, forming unsymmetrical disulfides. researchgate.net This modification is reversible, as the original thiol function can be restored using reducing agents. researchgate.net

The electrophilic nature of the sulfur atom in azobenzene-2-sulfenyl bromide is attributed to the presence of the bromine atom and the stabilizing intramolecular azo-sulfur interaction, which results in a significant degree of LUMO (Lowest Unoccupied Molecular Orbital) character on the sulfur atom. researchgate.net This makes it a valuable reagent in organic synthesis for the formation of carbon-sulfur bonds and unsymmetrical disulfides. researchgate.netresearchgate.net

Table of Reactivity for Azobenzene-2-sulfenyl Bromide

| Reaction Type | Substrate Examples | Conditions | Outcome |

|---|---|---|---|

| Sulfenylation | Resorcinol, 1,3-diaminobenzene, 2-naphthol, indole | Aqueous or ethanolic solution, catalyst-free | Efficient formation of C-S bonds in high yields. researchgate.net |

| Polypeptide Modification | Cysteine residues in proteins and polypeptides | Buffer solutions near neutral pH (pH 5) | Selective formation of unsymmetrical disulfides. researchgate.net |

| Oxidation | L-alanine and its ethyl ester | Aqueous solution, room temperature | Formation of corresponding sulfenimines. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

2849-62-9 |

|---|---|

Molecular Formula |

C12H9BrN2S |

Molecular Weight |

293.18 g/mol |

IUPAC Name |

(2-phenyldiazenylphenyl) thiohypobromite |

InChI |

InChI=1S/C12H9BrN2S/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H |

InChI Key |

OGLDNEGRIQZFIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |

Other CAS No. |

2849-62-9 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azobenzene 2 Sulfenyl Bromide and Its Analogues

Foundational Multi-Step Synthetic Routes

The classical synthesis of azobenzene-2-sulfenyl bromide was first reported in 1954 by Burawoy and Vellins, involving a five-step process. mdpi.comasianpubs.orgresearchgate.net This foundational route has been a benchmark in the field for decades. Although facing drawbacks such as the use of toxic reagents, extended reaction times, and modest yields, this method laid the groundwork for future synthetic developments. researchgate.net

The traditional synthesis commences with o-nitrophenyl benzyl (B1604629) sulfide (B99878). The key stages of this synthesis are:

Reduction of the nitro group on o-nitrophenyl benzyl sulfide to an amino group, typically using iron filings in acetic acid, to yield 2-aminophenyl benzyl sulfide. digitallibrary.co.in

Diazotization of the resulting aniline (B41778) derivative.

Coupling with a suitable aromatic partner to form the azobenzene (B91143) core, resulting in a 2-benzylthioazobenzene intermediate.

Debenzylation and bromination of the 2-benzylthioazobenzene intermediate. This was classically achieved using bromine in glacial acetic acid, which quantitatively converts the intermediate into azobenzene-2-sulfenyl bromide. researchgate.netacs.org An alternative, though more complex, reaction involves using hydrobromic acid. researchgate.net

Modernized and Green Chemical Approaches to Synthesis

In response to the limitations of classical methods, recent research has focused on developing more efficient, convenient, and environmentally friendly synthetic routes. mdpi.comasianpubs.orgresearchgate.net These modern approaches incorporate principles of green chemistry, resulting in higher yields, shorter reaction times, and simpler work-up procedures. mdpi.comresearchgate.netresearchgate.net The key improvements are centered on the reduction, condensation, and debenzylation/bromination steps.

Application of Green Reduction Techniques

A significant improvement in the synthesis is the reduction of the nitro-intermediate, o-nitrophenyl benzyl sulfide, to 2-aminophenyl benzyl sulfide. The classical method using iron in acetic acid is often inefficient. digitallibrary.co.in A modernized, greener approach employs hydrazine (B178648) in the presence of an iron oxide-hydroxide catalyst. digitallibrary.co.in This green reduction technique offers a substantial increase in yield for this critical step. digitallibrary.co.in While other green methods for reducing nitroarenes exist, such as using sodium borohydride (B1222165) (NaBH₄) or photocatalysis, the hydrazine/iron oxide system has been specifically demonstrated to be effective for this synthesis. rsc.org

Utilization of Ionic Liquids in Condensation Reactions

The condensation step, where the azo linkage is formed, has been optimized through the use of ionic liquids. mdpi.comasianpubs.orgresearchgate.net Specifically, di-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) has been employed as a catalyst. mdpi.com Ionic liquids are considered green solvents and catalysts due to their low volatility, thermal stability, and recyclability. mdpi.comsioc-journal.cnajol.info In this synthesis, the ionic liquid facilitates the condensation reaction, contributing to higher efficiency and aligning with green chemistry principles. mdpi.commdpi.com

Green Debenzylation Strategies

The final step of the synthesis involves debenzylation and bromination. Traditional methods often utilize hazardous reagents like molecular bromine. digitallibrary.co.in A significant green improvement is the use of tetrabutylammonium (B224687) tribromide (TBATB) as a green brominating agent. digitallibrary.co.in This reagent is safer to handle and leads to better yields compared to molecular bromine. digitallibrary.co.in This step transforms the 2-benzylthioazobenzene intermediate into the final azobenzene-2-sulfenyl bromide product. digitallibrary.co.in The development of milder, selective debenzylation techniques, such as visible-light-mediated oxidative processes, represents a broader trend in green chemistry that is applicable to such syntheses. nih.govorgsyn.org

Preparation of Specific Azobenzene-2-sulfenyl Bromide Derivatives

The modernized synthetic methodologies have been efficiently applied to prepare not only the parent azobenzene-2-sulfenyl bromide but also its derivatives with high yields.

Azobenzene-2-sulfenyl bromide : Using the efficient multi-step synthesis that incorporates green chemistry principles, the parent compound was obtained as yellow crystals with a 94% yield. mdpi.com

4′-Methyl-2′-nitro-azobenzene-2-sulfenyl bromide : This derivative was also synthesized, resulting in yellow crystals with an 86% yield and a melting point of 226-227 °C. mdpi.com

These examples demonstrate the utility of the modern synthetic route in creating varied analogues of the target compound.

Comparative Analysis of Synthetic Efficiencies and Yields

A direct comparison of the reduction step highlights the quantitative benefits:

| Synthetic Step | Foundational Method (Reagents) | Foundational Yield | Modern Green Method (Reagents) | Modern Green Yield |

|---|---|---|---|---|

| Reduction of o-nitro phenyl benzylsulfide | Fe / CH₃COOH | 60% | Hydrazine / Fe-oxide hydroxide | 95% |

| Compound | Synthetic Method | Yield | Melting Point (°C) |

|---|---|---|---|

| Azobenzene-2-sulfenyl bromide | Modern Green Synthesis | 94% | 220-222 |

| 4′-Methyl-2′-nitro-azobenzene-2-sulfenyl bromide | Modern Green Synthesis | 86% | 226-227 |

In Depth Structural Elucidation and Intramolecular Interactions of Azobenzene 2 Sulfenyl Bromide

Crystallographic Analysis of Azobenzene-2-sulfenyl Bromide and Related Structures

Crystallographic studies have been paramount in revealing the true nature of the bonding and three-dimensional arrangement of atoms in azobenzene-2-sulfenyl bromide. These investigations have provided definitive evidence for its ionic character and the presence of a unique heterocyclic system.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. Studies on azobenzene-2-sulfenyl bromide have unequivocally demonstrated its ionic nature. asianpubs.orgresearchgate.net The analysis reveals a significant intramolecular interaction between the sulfur atom and one of the nitrogen atoms of the azo group. This interaction leads to the formation of a planar five-membered ring, which is a key feature of its structure. asianpubs.orgresearchgate.net

The bond distance between the sulfur and bromine atoms in the solid state is considerably longer than a typical covalent S-Br bond, further supporting the ionic character of the compound. researchgate.net For instance, in 2'-chloroazobenzene-2-sulfenylbromide, the S-Br bond distance was found to be 3.231 Å, which is greater than any known covalent length between these atoms. researchgate.net This elongation is a direct consequence of the intramolecular cyclization.

Table 1: Selected Crystallographic Data for Azobenzene (B91143) Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

| 4′-Methylazobenzene-2-sulfenyl Thiocyanate | Orthorhombic | Pbca | Planar thiadiazolium salt structure | researchgate.net |

| Azobenzene-4,4′-dicarbonyl chloride | Triclinic | P-1 | Centrosymmetrically related molecules | ijasbt.org |

| 2'-Chloroazobenzene-2-sulfenylbromide | - | - | S-Br distance of 3.231 Å | researchgate.net |

This table is for illustrative purposes and includes related structures to provide a broader context of crystallographic analysis in azobenzene compounds.

Elucidation of Thiadiazolium Salt Conformation (BTD+ Bromide)

The intramolecular cyclization between the electrophilic sulfur atom and the ortho-azo group results in the formation of a 2-arylbenzo-1-thia-2,3-diazol-2-ium (BTD+) cation, with the bromide acting as the counter-ion. asianpubs.orgresearchgate.net This BTD+ bromide salt structure is a defining characteristic of azobenzene-2-sulfenyl bromide. Density functional theory (DFT) calculations, in conjunction with XRD analysis, have confirmed the ionic nature and stability of this conformation. asianpubs.org

The formation of the planar BTD+ salt structure imparts exceptional thermal stability and a high melting point to these compounds, making them crystalline solids that are non-reactively soluble in aqueous media. asianpubs.orgresearchgate.net The stability of the BTD+ salt structure is greater than that of a pure covalent structure, as indicated by total electronic energy calculations. asianpubs.org This strong ortho azo-sulfur interaction is a key factor in the unique reactivity of these sulfenyl bromides. asianpubs.org

Investigation of Azo-Sulfur Intramolecular Cyclization

The intramolecular cyclization is a direct result of the electrophilic nature of the sulfenyl sulfur atom and its proximity to the nucleophilic azo nitrogen in the ortho position. asianpubs.org The presence of a highly electronegative atom like bromine attached to the sulfur makes the sulfur atom sufficiently electron-deficient to facilitate this interaction. asianpubs.org

This cyclization is not a mere conformational preference but a fundamental bonding interaction that dictates the compound's chemical behavior. The sulfur atom in this cyclized structure utilizes two pure atomic orbitals for the formation of the C–S and S–N bonds. asianpubs.org This arrangement allows the BTD+ cation to act as a "sulfenium cation carrier," a reactive species that can be transferred in chemical reactions. asianpubs.org The cyclic intramolecular sulfenium cation (BTD+) has been postulated as an intermediate in various reactions involving these sulfenyl bromides. asianpubs.org

Spectroscopic Characterization Methodologies

A variety of spectroscopic techniques are employed to characterize azobenzene-2-sulfenyl bromide and its derivatives, providing complementary information to crystallographic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts in the NMR spectra provide insights into the electronic structure and the connectivity of the atoms. asianpubs.org

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. Characteristic absorption bands for C-H, C=C, C-N, and C-S stretching vibrations can be observed. asianpubs.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. asianpubs.org

Table 2: Spectroscopic Data for Azobenzene-2-sulfenyl Bromide

| Technique | Observation | Interpretation | Reference |

| ¹H NMR | Complex multiplet patterns in the aromatic region | Confirms the presence of phenyl rings | asianpubs.org |

| ¹³C NMR | Resonances corresponding to aromatic carbons | Elucidates the carbon framework | asianpubs.org |

| IR (KBr) | Bands for C-H, C=C, C-N, C-S stretches | Identification of functional groups | asianpubs.org |

| UV-Vis | Absorption maxima (λmax) | Indicates electronic transitions of the azo group and conjugated system | asianpubs.org |

Electronic Structure and Orbital Interactions in Azobenzene-2-sulfenyl Bromide

The electronic structure of azobenzene-2-sulfenyl bromide is key to understanding its reactivity. The intramolecular interactions significantly influence the distribution of electron density and the energies of the molecular orbitals.

Low-Energy LUMO Characteristics of Sulfenyl Sulfur

A crucial aspect of the electronic structure of azobenzene-2-sulfenyl bromide is the nature of its Lowest Unoccupied Molecular Orbital (LUMO). The presence of highly electronegative atoms, such as bromine, attached to the sulfur atom significantly lowers the energy of the LUMO. asianpubs.org This low-energy LUMO is a defining feature of the sulfenyl sulfur.

This characteristic makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. asianpubs.org Theoretical calculations, such as Density Functional Theory (DFT), have shown that a significant portion of the LUMO is localized on the electrophilic sulfur atom in the BTD+ bromides. asianpubs.org This localization enhances the reactivity of the sulfur center and is fundamental to the role of these compounds as sulfenylating agents. The poor energy match between the carbon and chlorine orbitals in a related C-Cl bond, for example, leads to a low-lying LUMO, making the carbon electrophilic. A similar principle applies to the S-Br bond in azobenzene-2-sulfenyl bromide.

The strong ortho azo-sulfur interaction, leading to the planar thiadiazolium salt structure, is a direct consequence of the electron-deficient nature of the sulfur atom, which is, in turn, a result of the low-lying LUMO. asianpubs.orgresearchgate.net

Role of Electronegative Atoms (Br, Cl) in Sulfenyl Bromides

The nature of the halogen atom in sulfenyl halides plays a pivotal role in defining the chemical and physical properties of these compounds. In the case of azobenzene-2-sulfenyl bromide and its chloride analogue, the high electronegativity of bromine and chlorine is crucial in influencing the reactivity and stability of the molecule. Electronegativity is a measure of an atom's ability to attract shared electrons in a covalent bond. libretexts.org Halogens are highly electronegative atoms that exhibit an electron-withdrawing inductive effect, which is key to the chemistry of sulfenyl halides. quora.comwikipedia.orgmasterorganicchemistry.com

The electronegativity values for relevant elements are provided in the table below, illustrating the significant electron-attracting nature of bromine and chlorine compared to sulfur.

| Element | Pauling Electronegativity |

| Fluorine (F) | 3.98 |

| Oxygen (O) | 3.44 |

| Chlorine (Cl) | 3.16 |

| Bromine (Br) | 2.96 |

| Nitrogen (N) | 3.04 |

| Sulfur (S) | 2.58 |

| Carbon (C) | 2.55 |

| Hydrogen (H) | 2.20 |

| Data sourced from multiple chemical data repositories. |

This difference in electronegativity between the sulfur and halogen atoms induces a significant polarization of the S-X (X = Br, Cl) bond, creating a partial positive charge (δ+) on the sulfur atom and a partial negative charge (δ-) on the halogen. libretexts.org This inductive withdrawal of electron density makes the sulfur atom in sulfenyl halides electrophilic, meaning it is susceptible to attack by nucleophiles. wikipedia.orgasianpubs.org The strength of this electrophilicity is directly related to the electronegativity of the attached halogen.

While halogens are strongly electron-withdrawing through inductive effects, they also possess lone pairs of electrons that can be donated through resonance, a phenomenon known as the +M effect. wikipedia.org However, in the case of sulfenyl halides, the inductive effect (-I) of the halogen atom generally outweighs the resonance effect (+M). masterorganicchemistry.com This is particularly true for chlorine and bromine. The result is a net withdrawal of electron density from the sulfur atom, enhancing its electrophilic character.

The bond dissociation energy (BDE) of the S-Br bond is another critical factor. Quantum chemical studies on various sulfenyl bromides have provided insights into the strength of this bond. For instance, gas-phase homolytic S–Br bond dissociation enthalpies for a range of sulfenyl bromide derivatives have been calculated, with values indicating the relative ease with which the S-Br bond can be cleaved. researchgate.net The weakness of the S-Br bond compared to the S-Cl or C-Cl bond contributes to the reactivity of sulfenyl bromides. koreascience.kr

Stabilization by Ortho-Azo Group Interaction

A defining structural feature of azobenzene-2-sulfenyl bromide is the profound intramolecular interaction between the sulfenyl bromide group and the azo-group located at the ortho position. This interaction is a critical factor in the stabilization of the molecule, leading to unique chemical properties. asianpubs.org

The electrophilic sulfur atom, made electron-deficient by the attached bromine, interacts strongly with one of the nitrogen atoms of the ortho-azo group. wikipedia.orgasianpubs.org This intramolecular cyclization results in the formation of a highly stabilized, planar five-membered ring structure, which can be described as a 2-arylbenzo-1-thia-2,3-diazol-2-ium (BTD+) salt structure. asianpubs.org This interaction is so significant that it imparts exceptional thermal stability and a high melting point to the compound. asianpubs.org

Density functional theory (DFT) calculations and X-ray diffraction (XRD) analysis have provided robust evidence for this ionic, thiadiazolium structure. asianpubs.org These studies reveal a significant elongation of the S-Br bond compared to a typical covalent S-Br bond length, indicating a high degree of ionic character. asianpubs.org The sulfur atom in this cyclized structure utilizes pure p-orbitals for bond formation with carbon and nitrogen. asianpubs.org

The table below summarizes key structural parameters for azobenzene-2-sulfenyl bromide, highlighting the intramolecular interaction.

| Parameter | Description | Finding |

| S-N Bond | Intramolecular bond between sulfur and an azo-nitrogen | Formation of a new S-N bond confirms cyclization. asianpubs.org |

| S-Br Bond Distance | Distance between sulfur and bromine atoms | Significantly longer than a typical covalent S-Br bond, indicating ionic character. asianpubs.org |

| Molecular Geometry | Overall shape of the molecule | The thiadiazolium ring system is planar. asianpubs.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Some extent of the LUMO is located on the electrophilic sulfur atom in the BTD+ structure. asianpubs.org |

This intramolecular stabilization has a profound effect on the chemical reactivity of azobenzene-2-sulfenyl bromide. The compound acts as a "sulfenium cation carrier," where the stabilized BTD+ cation can be transferred in chemical reactions. asianpubs.org The stability conferred by the ortho-azo group allows azobenzene-2-sulfenyl bromide to be used as a selective sulfenylating agent in various organic syntheses. asianpubs.org

Mechanistic Understanding of Azobenzene 2 Sulfenyl Bromide Reactivity

Azobenzene-2-sulfenyl Bromide as a Sulfenium Cation Carrier

Azobenzene-2-sulfenyl bromide (ABS-Br) functions as a mild carrier of the sulfenium cation (RS+). tandfonline.com This capability is attributed to the intramolecular interaction between the sulfur atom and the ortho-azo group. tandfonline.comasianpubs.org This interaction results in a stabilized, planar 2-arylbenzothiadiazolium (BTD+) salt-like structure. researchgate.net The presence of a highly electronegative atom like bromine makes the sulfenyl sulfur atom sufficiently electron-deficient, facilitating this intramolecular cyclization and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org

Despite this stabilization, the sulfenylating ability of ABS-Br is not compromised. tandfonline.com It can effectively participate in electrophilic sulfenylation reactions with strong nucleophiles that can attack the sulfur atom, leading to the opening of the thiadiazolium ring. tandfonline.com This behavior classifies ABS-Br as a sulfenium cation carrier, a reactive species that is typically unstable and difficult to isolate. asianpubs.org The exceptional thermal stability, crystalline nature, and solubility in water and ethanol (B145695) make ABS-Br a practical and advantageous sulfenylating agent. tandfonline.com

Kinetics and Regioselectivity of Nucleophilic Substitution at Sulfur

The rate of nucleophilic substitution at the sulfenyl sulfur atom in sulfenyl halides is remarkably fast, estimated to be 10⁹ to 10¹⁰ times faster than at a corresponding sp³ carbon atom. asianpubs.orgresearchgate.net This high reactivity makes them valuable intermediates in organic synthesis. asianpubs.orgresearchgate.net

In reactions with electron-rich substrates, the regioselectivity of sulfenylation using azobenzene-2-sulfenyl bromide is notable. For instance, with resorcinol (B1680541) and m-phenylenediamine (B132917), sulfenylation occurs at the para-position relative to the activating hydroxyl or amino group. tandfonline.com This selectivity is attributed to the formation of an episulfonium ion intermediate. tandfonline.com Similarly, the sulfenylation of indole (B1671886) with ABS-Br in an aqueous medium also proceeds selectively. tandfonline.com The regioselectivity in nucleophilic substitution reactions can be influenced by factors such as the basicity of the nucleophile and the electronic effects of substituents on the sulfonyl moiety, which can dictate whether S-O or C-O bond fission occurs in related sulfonate esters. nih.gov

Electrophilic Reactivity in Carbon-Sulfur (C-S) Bond Formation

Azobenzene-2-sulfenyl bromide is an effective electrophilic reagent for the formation of carbon-sulfur (C-S) bonds, a crucial transformation in organic synthesis. asianpubs.orgresearchgate.net

Sulfenylation of Electron-Rich Substrates (e.g., Indole, Naphthols, Diaminobenzenes)

ABS-Br has been successfully employed for the one-pot, catalyst-free sulfenylation of a variety of electron-rich substrates. tandfonline.comresearchgate.net These substrates include phenols like resorcinol and 2-naphthol, aromatic amines such as m-phenylenediamine and 2-aminonaphthalene, and heterocyclic compounds like indole. tandfonline.comresearchgate.net The reactions are typically carried out under mild conditions, often at room temperature in water, ethanol, or even neat. tandfonline.com The yields of these reactions are generally good to excellent, making this a practical and convenient method. tandfonline.comresearchgate.net

Table 1: Examples of Sulfenylation of Electron-Rich Substrates with Azobenzene-2-sulfenyl Bromide tandfonline.com

| Substrate | Product | Reaction Conditions | Yield (%) |

| Resorcinol | 4-((2-(phenylazo)phenyl)thio)benzene-1,3-diol | Water, Room Temperature | 90 |

| m-Phenylenediamine | 4-((2-(phenylazo)phenyl)thio)benzene-1,3-diamine | Water, Room Temperature | 85 |

| 2-Naphthol | 1-((2-(phenylazo)phenyl)thio)naphthalen-2-ol | Ethanol, Room Temperature | 88 |

| Indole | 3-((2-(phenylazo)phenyl)thio)-1H-indole | Water, Room Temperature | 82 |

| Acetyl acetone (B3395972) | 3-((2-(phenylazo)phenyl)thio)pentane-2,4-dione | Neat, Room Temperature | 78 |

This table is generated based on data presented in the referenced article. The yields are as reported in the source.

Reaction Mechanisms under Catalyst-Free Conditions

The catalyst-free sulfenylation reactions with ABS-Br proceed through a proposed pathway involving the nucleophilic attack of the electron-rich substrate on the electrophilic sulfur atom of the BTD+ structure of the sulfenyl bromide. tandfonline.com For instance, in the reaction with resorcinol and m-phenylenediamine, the formation of a proposed episulfonium ion intermediate leads to the observed para-sulfenylation. tandfonline.com The reaction with indole in an aqueous medium also follows a specific pathway resulting in the sulfenylated product. tandfonline.com A proposed mechanism for the formation of mono-sulfenylated acetyl acetone has also been described. tandfonline.com The ability to perform these reactions without a catalyst highlights the inherent reactivity of azobenzene-2-sulfenyl bromide. tandfonline.com

Formation of Sulfur-Nitrogen (S-N), Sulfur-Oxygen (S-O), and Sulfur-Phosphorus (S-P) Bonds

Sulfenyl halides, including azobenzene-2-sulfenyl bromide, are versatile reagents used as intermediates in the formation of not only C-S bonds but also sulfur-nitrogen (S-N), sulfur-oxygen (S-O), and sulfur-phosphorus (S-P) bonds. asianpubs.orgresearchgate.net The high electrophilicity of the sulfur atom in sulfenyl halides makes it susceptible to attack by a wide range of nucleophiles containing nitrogen, oxygen, or phosphorus. asianpubs.orgresearchgate.net While specific examples detailing the use of azobenzene-2-sulfenyl bromide for the formation of S-O and S-P bonds are less explicitly detailed in the provided context, the general reactivity pattern of sulfenyl halides strongly suggests its potential in these transformations. asianpubs.orgresearchgate.net The formation of S-N bonds is exemplified by its reaction with amino acids. digitallibrary.co.in

Reactions with Active Methylene (B1212753) Compounds (e.g., Malonic Acid, Acetone, Acetophenone)

Azobenzene-2-sulfenyl bromide exhibits reactivity towards compounds containing an active methylene group, which is a CH₂ group flanked by two electron-withdrawing groups. This reactivity is primarily centered around the electrophilic nature of the sulfur atom in the sulfenyl bromide, which readily interacts with the nucleophilic carbanion generated from the active methylene compound. The reactions with malonic acid, acetone, and acetophenone (B1666503) serve as illustrative examples of this chemical behavior. rsc.org

The general course of the reaction involves the substitution of one or both hydrogen atoms of the active methylene group with the azobenzene-2-thio group (C₆H₅N=NC₆H₄S-). The extent of substitution is influenced by the reaction conditions and the stoichiometry of the reactants. rsc.org In these reactions, azobenzene-2-sulfenyl bromide acts as a sulfenylating agent, introducing the bulky azobenzene-2-thio moiety onto the carbon atom of the active methylene compound.

Reaction with Malonic Acid:

The reaction between azobenzene-2-sulfenyl bromide and malonic acid in an appropriate solvent leads to the formation of a disubstituted product. Specifically, both active hydrogen atoms of the methylene group in malonic acid are replaced by the azobenzene-2-thio group. This results in the formation of di-(azobenzene-2-thio)malonic acid. The reaction proceeds with the elimination of two molecules of hydrogen bromide. rsc.org

Detailed research findings indicate that this reaction provides a straightforward method for the synthesis of di-(azobenzene-2-thio)malonic acid. The product is a crystalline solid, and its formation confirms the susceptibility of the active methylene hydrogens in malonic acid to electrophilic attack by the sulfenyl bromide.

| Reactant 1 | Reactant 2 | Product |

| Azobenzene-2-sulfenyl Bromide | Malonic Acid | Di-(azobenzene-2-thio)malonic acid |

Reaction with Acetone:

When azobenzene-2-sulfenyl bromide reacts with acetone, a compound with two active methylene groups (the methyl groups), substitution occurs at one of the methyl groups. The reaction yields a monosubstituted product, azobenzene-2-thioacetone. rsc.org This outcome suggests that the introduction of one bulky azobenzene-2-thio group may sterically hinder further substitution on the same methyl group or that the reaction conditions favor monosubstitution.

The formation of azobenzene-2-thioacetone demonstrates that even the less acidic protons of acetone's methyl groups are sufficiently active to react with the potent electrophile, azobenzene-2-sulfenyl bromide.

| Reactant 1 | Reactant 2 | Product |

| Azobenzene-2-sulfenyl Bromide | Acetone | Azobenzene-2-thioacetone |

Reaction with Acetophenone:

The reaction with acetophenone, which has an active methylene group adjacent to the carbonyl group, results in the formation of azobenzene-2-thioacetophenone. rsc.org Similar to acetone, the reaction leads to a monosubstituted product where one of the methylene hydrogens is replaced by the azobenzene-2-thio group. This product is also described as ω-(Azobenzene-2-thio)acetophenone.

The consistent formation of monosubstituted products with acetone and acetophenone, in contrast to the disubstituted product with the more acidic malonic acid, highlights the influence of the acidity of the active methylene protons and steric factors on the final product structure. rsc.org

| Reactant 1 | Reactant 2 | Product |

| Azobenzene-2-sulfenyl Bromide | Acetophenone | Azobenzene-2-thioacetophenone |

Advanced Applications in Organic Synthesis and Biomolecule Modification

Utilization of Azobenzene-2-sulfenyl Bromide as a Mild Sulfenylating Agent

Azobenzene-2-sulfenyl bromide serves as an effective and mild sulfenylating agent for a variety of electron-rich substrates. researchgate.net This reagent facilitates one-pot, catalyst-free sulfenylation reactions under gentle conditions, often in aqueous or ethanolic solutions. researchgate.net The inherent stability and water solubility of azobenzene-2-sulfenyl bromide, particularly due to the stabilizing interaction between the ortho azo group and the sulfur atom, contribute to its utility. researchgate.net This interaction can lead to the formation of a planar 2-arylbenzothiadiazolium (BTD+) salt structure, which imparts thermal stability and non-reactive solubility in aqueous media. researchgate.net

The sulfenylation reactions proceed efficiently with excellent yields, making this a practical and convenient method. researchgate.net Substrates that have been successfully sulfenylated using this reagent include resorcinol (B1680541), 1,3-diaminobenzene, 2-naphthol, 2-aminonaphthalene, indole (B1671886), and pentane-2,4-dione. researchgate.net The mildness of the reaction conditions is a key advantage, avoiding the use of harsh or toxic reagents often associated with other sulfenylation methods. researchgate.net

Selective Chemical Modification of Peptides and Proteins

The selective modification of peptides and proteins is a cornerstone of chemical biology, enabling the study of protein function, structure, and interactions. Azobenzene-2-sulfenyl bromide has emerged as a valuable tool in this field due to its high selectivity for specific amino acid residues. nih.govannualreviews.org

Specific Reaction with Cysteine Residues

A standout feature of azobenzene-2-sulfenyl bromide is its remarkable selectivity for cysteine residues within polypeptides and proteins. nih.govorganic-chemistry.org The sulfhydryl group of cysteine is highly nucleophilic and readily reacts with the electrophilic sulfur atom of the sulfenyl bromide. royalsocietypublishing.org This reaction occurs efficiently in buffered solutions near neutral pH, typically around pH 5. researchgate.net The high reactivity and low abundance of cysteine residues make them ideal targets for specific chemical modification. royalsocietypublishing.org The resulting modification introduces the azobenzene (B91143) moiety into the protein structure, which can be used for various purposes, including the introduction of a spectroscopic probe or a photoswitchable element. nih.gov The thiol function can be easily regenerated by treatment with reducing agents like β-mercaptoethanol or sodium borohydride (B1222165). researchgate.net

Synthesis of Unsymmetrical Disulfide Linkages

Azobenzene-2-sulfenyl bromide is instrumental in the synthesis of unsymmetrical disulfide bonds. researchgate.net The reaction with a cysteine residue or other thiols leads to the formation of a mixed disulfide. researchgate.netorganic-chemistry.org This capability is particularly significant in protein chemistry, where disulfide bonds are crucial for maintaining the tertiary and quaternary structures of proteins. organic-chemistry.org The ability to form specific, non-native disulfide linkages allows for the creation of novel protein architectures and the study of protein folding and stability. organic-chemistry.org The synthesis of these unsymmetrical disulfides can be achieved under mild conditions, preserving the integrity of the biomolecule. organic-chemistry.orgresearchgate.net

Table 1: Examples of Unsymmetrical Disulfides Synthesized Using Sulfenyl Bromide Chemistry

| Cysteine Derivative/Thiol | Product | Yield | Reference |

|---|---|---|---|

| L-cysteine derivatives | Unsymmetrical disulfides | Good to Excellent | organic-chemistry.orgresearchgate.net |

| Thiols with neutral or acidic functionalities | Unsymmetrical disulfides | Good to Excellent | organic-chemistry.orgresearchgate.net |

This table illustrates the versatility of sulfenyl bromide-based methods in creating a variety of unsymmetrical disulfide linkages with high efficiency.

Formation and Hydrolysis of Sulfenimines with Amino Acid Derivatives

Beyond its reactivity with thiols, azobenzene-2-sulfenyl bromide and its derivatives can also react with the amino groups of amino acids and their esters to form sulfenimines. researchgate.net For instance, 4'-methylazobenzene-2-sulfenyl bromide reacts with L-alanine and its ethyl ester in a 3:1 molar ratio in aqueous solution at room temperature to produce the corresponding sulfenimines. researchgate.net These sulfenimines can be subsequently hydrolyzed under acidic conditions at room temperature to yield pyruvic acid and ethanal, respectively. researchgate.net This reactivity provides a pathway for the modification and subsequent cleavage of amino acid derivatives. researchgate.net

Role as a Reactive Intermediate in Complex Molecular Architectures

The reactivity of the sulfenyl bromide group allows for the covalent attachment of the azobenzene unit to other molecules, creating complex structures where the photochromic behavior of the azobenzene can be harnessed. researchgate.net For example, azobenzene-containing crosslinkers have been used to modify proteins, allowing for the photocontrol of peptide and protein conformation. rsc.org The ability to act as a reactive intermediate in this manner opens up possibilities for the design of light-responsive biomaterials, nanomachines, and targeted therapeutic agents. researchgate.net

Computational and Theoretical Chemistry Studies on Azobenzene 2 Sulfenyl Bromide

Density Functional Theory (DFT) Calculations and Validation

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for azobenzene (B91143) and its derivatives to study structural properties, energies, and electronic characteristics. nih.govbohrium.com Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-31++G(d,p), to provide a balance between accuracy and computational cost. nih.govbohrium.comkpfu.ru

Geometry optimization is a fundamental computational step to locate the lowest energy structure of a molecule. For azobenzene derivatives, this process is crucial for analyzing the different conformations, primarily the trans (E) and cis (Z) isomers. bohrium.comkpfu.ru

Computational studies on a range of para-substituted azobenzenes consistently show that the trans configurations are planar and more stable than the non-planar cis configurations. nih.govbohrium.comkpfu.ru For Azobenzene-2-sulfenyl bromide, it is expected that the trans isomer, where the phenyl rings are on opposite sides of the N=N bond, would be the thermodynamic ground state. The introduction of the bulky -SBr group at the ortho position may induce some steric strain, potentially causing a slight twist in the phenyl rings relative to the azo bridge, a deviation from the perfect planarity seen in the parent azobenzene. mdpi.com Conformational analysis would involve rotating the S-Br bond and the C-S bond to find the most stable arrangement of the sulfenyl bromide group relative to the azobenzene core.

| Parameter | Trans Isomer | Cis Isomer | Reference Compound |

|---|---|---|---|

| N=N Bond Length | ~1.25-1.26 Å | ~1.25 Å | Parent Azobenzene (AB) |

| C-N Bond Length | ~1.41-1.42 Å | ~1.43 Å | Parent Azobenzene (AB) |

| C-N=N Angle | ~115° | ~125° | Parent Azobenzene (AB) |

| C-N-N-C Dihedral Angle | 180° | ~10° | Parent Azobenzene (AB) |

Data in the table represents typical values for azobenzene derivatives as specific experimental or computational data for Azobenzene-2-sulfenyl bromide was not found. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. rsc.org

In azobenzene derivatives, the HOMO is typically a π-orbital spread across the azo group and the phenyl rings, while the LUMO is a π* orbital. researchgate.netnih.gov The introduction of substituent groups can significantly alter the energies of these orbitals. rsc.org An electron-donating group generally raises the HOMO energy, while an electron-withdrawing group lowers the LUMO energy, both leading to a smaller HOMO-LUMO gap and a red-shift in the molecule's absorption spectrum. researchgate.net The sulfenyl bromide group's effect would depend on the balance between the sulfur's lone pairs (donating) and the electronegativity of the bromine (withdrawing). DFT calculations are essential to precisely determine these energy levels. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Azobenzene (AB) | -6.46 | -2.54 | 3.92 |

| 4-hydroxyazobenzene (HOAB) | -6.11 | -2.40 | 3.71 |

| 4-aminoazobenzene (AAB) | -5.68 | -2.19 | 3.49 |

| 4-nitro-4'-aminoazobenzene (DO3) | -6.13 | -3.12 | 3.01 |

Data from a study on para-substituted azobenzene derivatives, illustrating substituent effects. researchgate.net

DFT calculations are used to determine the total electronic energy of different isomers, allowing for a quantitative assessment of their relative stabilities. kpfu.ru For azobenzene derivatives, calculations consistently find the trans isomer to be significantly more stable than the cis isomer, with Gibbs free energy differences reported in the range of 64.2–73.1 kJ/mol. nih.govbohrium.comkpfu.ru

The nature of the S-Br bond is also a subject of theoretical interest. A chemical bond can be idealized as either covalent (electrons are shared) or ionic (electrons are transferred). libretexts.orgquora.com In reality, most bonds between different elements have a character that is intermediate, described as polar covalent. The degree of ionic character depends on the electronegativity difference between the two atoms. quora.com DFT can be used to calculate the electron density distribution and partial atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital analysis). These calculations would quantify the polarity of the S-Br bond in Azobenzene-2-sulfenyl bromide, providing insight into its stability and reactivity. Given the moderate electronegativity difference between sulfur and bromine, the S-Br bond is expected to be predominantly covalent with some polar character. lardbucket.org

High-Level Ab Initio Computational Methods (e.g., Hartree-Fock, MP2)

While DFT is a workhorse for many applications, high-level ab initio ("from first principles") methods offer pathways to greater accuracy, albeit at a higher computational cost. rochester.edu These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), systematically improve upon the initial approximation of electron behavior. rochester.edutennessee.edu MP2, for instance, adds a correction for electron correlation to the HF method, which is crucial for accurately describing bond energies and weak interactions. mdpi.com

The bond dissociation enthalpy (BDE) is the energy required to break a bond homolytically, forming two radicals. libretexts.org It is a direct measure of bond strength. Computationally, the BDE for the S-Br bond is calculated as the difference between the sum of the enthalpies of the resulting azobenzene-2-sulfenyl radical and a bromine radical, and the enthalpy of the parent Azobenzene-2-sulfenyl bromide molecule. libretexts.org

BDE(S-Br) = [ΔHf(Az-S•) + ΔHf(Br•)] - ΔHf(Az-S-Br)

Accurate calculation of BDEs often requires high-level ab initio methods like MP2 or more advanced coupled-cluster methods (e.g., CCSD(T)) because these methods provide a better treatment of electron correlation, which changes significantly when a bond is broken. tennessee.edunih.gov While specific calculated values for Azobenzene-2-sulfenyl bromide are not readily found in the literature, this computational approach is standard for determining such thermochemical data. ustc.edu.cn

A potential energy surface (PES) is a mathematical map that shows the energy of a molecule as a function of its geometric coordinates. mpg.de Exploring the PES is critical for understanding reaction mechanisms, such as the photoisomerization of azobenzene. nih.govnycu.edu.tw High-resolution spectroscopic techniques, combined with quantum chemical calculations, can be used to scan the PES of the ground and excited states. nih.govresearchgate.net

For azobenzene, extensive computational studies have explored the S0 (ground state), S1 (n→π), and S2 (π→π) potential energy surfaces to elucidate the mechanism of trans-to-cis isomerization. mpg.deresearchgate.net These studies map the energy changes along key reaction coordinates, such as the C-N-N-C dihedral angle (rotation) and the C-N=N bond angle (inversion). nycu.edu.tw For Azobenzene-2-sulfenyl bromide, similar explorations of the PES would reveal how the sulfenyl bromide substituent alters the energy barriers and pathways for isomerization, providing insight into its photoswitching properties.

Solvation Effects and Continuum Models in Computational Studies

The surrounding solvent environment can significantly influence the photochemical and photophysical properties of azobenzene derivatives. Computational studies frequently employ solvation models to account for these effects, with continuum models being a popular and efficient choice.

A polarizable continuum model (PCM) is often used to approximate the effects of a solvent on the isomerization of azobenzenes. acs.orgnih.gov This model treats the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the essential electrostatic interactions between the solute and the solvent. Studies on various azobenzene derivatives have shown that solvents with increasing dielectric constants can increase the rate of isomerization. acs.org

For certain types of substituted azobenzenes, particularly "push-pull" systems with both electron-donating and electron-withdrawing groups, the solvent polarity can even dictate the preferred isomerization mechanism. acs.orgnih.gov For instance, the thermal cis-to-trans isomerization mechanism for some push-pull azobenzenes has been shown to change from an inversion pathway in nonpolar solvents to a rotational pathway in polar solvents. acs.orgnih.gov Given that Azobenzene-2-sulfenyl bromide possesses a sulfenyl bromide group, which can influence the electronic distribution of the molecule, it is plausible that its isomerization pathway and kinetics would also be sensitive to solvent polarity.

Computational investigations combining quantum mechanics with molecular mechanics (QM/MM) also provide insights into solvation. spiedigitallibrary.org In these hybrid models, the photoswitch is treated with a higher level of theory (QM), while the surrounding solvent molecules are treated with a less computationally expensive method (MM). spiedigitallibrary.org Such studies on azobenzene have indicated that while the fundamental reaction mechanism may not be drastically altered by the solvent, the lifetime of the excited state and the quantum yield of the isomerization can be affected. spiedigitallibrary.org Specifically, the S1 state lifetime is often marginally lowered in solution compared to the gas phase, with the solvent's viscosity playing a role. spiedigitallibrary.org

Table 1: Representative Data on the Calculated Effect of Solvent Polarity on the Isomerization Barrier of a Generic Push-Pull Azobenzene Derivative.

| Solvent | Dielectric Constant (ε) | Isomerization Mechanism | Calculated Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | Inversion | 23.5 |

| Dichloromethane | 8.93 | Mixed | 21.8 |

| Acetonitrile | 37.5 | Rotation | 20.1 |

Broader Theoretical Investigations on Azobenzene Photoisomerization Dynamics

The photoisomerization of azobenzene is an ultrafast process that has been the subject of numerous theoretical and computational investigations. These studies aim to map the potential energy surfaces of the electronic ground and excited states to understand the intricate dynamics that govern the trans ↔ cis interconversion.

The central question in the photoisomerization of azobenzene derivatives is the exact nuclear motion that leads from one isomer to the other. Two primary mechanisms have been proposed and extensively studied: rotation and inversion. researchgate.netmdpi.com

Rotation: This mechanism involves the twisting of the N=N double bond, characterized by a change in the C-N=N-C dihedral angle.

Inversion: This pathway involves an in-plane, scissor-like motion of one of the phenyl rings, leading to a linear transition state for the C-N=N moiety.

In the ground state, theoretical studies suggest that the inversion pathway is generally preferred for the thermal isomerization of many azobenzene derivatives. acs.org However, upon photoexcitation, the situation becomes more complex. For the S1 (n→π*) excited state, the rotation mechanism is often considered dominant. acs.orgnih.gov Ab initio molecular dynamics simulations of azobenzene photoisomerization upon S1 excitation show that the process occurs purely through a rotational motion of the central CNNC group. spiedigitallibrary.org

The nature of the substituents on the azobenzene core can influence the energetic barrier for each pathway. Computational studies have shown that electron-donating substituents tend to increase the isomerization barrier for the inversion pathway, while electron-withdrawing substituents can decrease it. acs.orgnih.gov The sulfenyl bromide group in Azobenzene-2-sulfenyl bromide would be expected to have a distinct electronic influence, and thus, would likely modulate the relative energies of the rotational and inversional transition states.

More recent theoretical work has also proposed mixed mechanisms, such as concerted inversion or inversion-assisted rotation, as possible pathways for the photoisomerization of azobenzenes. researchgate.net

The dynamics following photoexcitation are exceedingly fast, often occurring on the femtosecond to picosecond timescale. nih.gov Theoretical models are crucial for interpreting experimental results and providing a detailed picture of the events unfolding in the excited state.

Upon absorption of a photon, the azobenzene molecule is promoted to an electronically excited state, typically the S1 (nπ) or S2 (ππ) state. nih.gov Regardless of which state is initially populated, the isomerization is generally believed to occur on the S1 potential energy surface. acs.org If the higher-energy S2 state is excited, an ultrafast internal conversion to the S1 state usually precedes the isomerization. researchgate.net

A key feature of the excited-state potential energy surfaces are conical intersections , which are points of degeneracy between two electronic states (e.g., S1 and S0). These act as funnels for rapid, non-radiative decay back to the ground state. aip.org The location and accessibility of these conical intersections are critical in determining the efficiency and outcome of the photoisomerization. Theoretical studies have found a conical intersection between the ground state and the S1 state near the midpoint of the rotation pathway, which facilitates the radiationless transition. aip.org

Ab initio molecular dynamics simulations have been instrumental in tracking the trajectory of the molecule in the excited state. aip.orgaip.org These simulations have shown that for cis-to-trans isomerization, the process can occur via a two-step rotation mechanism. aip.org For the trans-to-cis reaction, various intermediates have been identified computationally, including local minima on the S1 potential energy surface. nih.gov The decay of these intermediates and the subsequent relaxation to the ground state via conical intersections are what ultimately determine the isomerization quantum yield. nih.govrsc.org

Table 2: Representative Calculated Lifetimes of Excited States and Intermediates in Azobenzene Photoisomerization.

| Process | Initial State | Intermediate/Transition State | Calculated Lifetime |

| trans-to-cis (nπ* excitation) | S1 (Franck-Condon) | S1 Local Minimum | ~0.3 ps |

| trans-to-cis (nπ* excitation) | S1 Local Minimum | Dark Intermediate | ~3 ps |

| trans-to-cis (nπ* excitation) | Dark Intermediate | S1/S0 Conical Intersection | ~16 ps |

| cis-to-trans (nπ* excitation) | S1 (Franck-Condon) | S1/S0 Conical Intersection | ~0.1 - 1 ps |

Note: This data is based on studies of unsubstituted azobenzene in solution and serves as a general illustration of the timescales involved in the photoisomerization dynamics. The specific lifetimes for Azobenzene-2-sulfenyl bromide would be influenced by its unique substitution pattern.

Synthetic and Mechanistic Studies of Azobenzene 2 Sulfenyl Bromide Derivatives

Structural Variations and their Influence on Reactivity

Azobenzene-2-sulfenyl bromide is a mild electrophilic sulfenylating agent utilized for the sulfenylation of various electron-rich substrates. tandfonline.comtandfonline.com Its reactivity is significantly influenced by the inherent structural features of the azobenzene (B91143) moiety. A key characteristic of this compound is its notable stability compared to other aromatic sulfenyl chlorides, which can undergo solvolytic cleavage in hydroxylic solvents. tandfonline.com This enhanced stability is attributed to a strong intramolecular interaction between the ortho-azo group and the sulfenyl sulfur atom. tandfonline.com

This interaction involves the flow of electron density from the proximate azo group to the low-energy lowest unoccupied molecular orbital (LUMO) of the sulfenyl sulfur atom, resulting in a stabilizing effect that can be represented as a thiadiazolium salt-like resonance structure. tandfonline.com This intramolecular cyclization moderates the electrophilicity of the sulfur atom, rendering Azobenzene-2-sulfenyl bromide a "mild sulfenium carrier." tandfonline.comtandfonline.com

Despite this stability, the compound remains an effective electrophile for a range of reactions. It facilitates one-pot, catalyst-free sulfenylation of electron-rich compounds such as resorcinol (B1680541), 2-naphthol, indole (B1671886), and pentane-2,4-dione under mild conditions, including in aqueous or ethanolic media at room temperature. tandfonline.comtandfonline.com The structural arrangement of the azobenzene core, with the azo group positioned ortho to the sulfenyl bromide, is thus crucial for conferring the unique balance of stability and reactivity that characterizes this reagent.

Synthesis and Properties of Related Sulfenyl Halides (e.g., Sulfenyl Chlorides)

Aryl sulfenyl halides are a class of reactive organosulfur compounds that serve as sources of an electrophilic sulfenyl group (RS+). wikipedia.org The synthesis and properties of these compounds are foundational to understanding the behavior of Azobenzene-2-sulfenyl bromide.

A general and common method for the preparation of aryl sulfenyl chlorides is the chlorination of the corresponding diaryl disulfides, a reaction often referred to as the Zincke disulfide reaction. wikipedia.org

Reaction: R-S-S-R + Cl₂ → 2 R-S-Cl

Due to their high reactivity and potential instability, many sulfenyl chlorides are prepared in situ immediately before use. acs.org They are known to react readily with a variety of nucleophiles. For instance, they add across alkenes and react with organozinc or Grignard reagents to form new carbon-sulfur bonds. wikipedia.orgacs.org They also react with water or alcohols to yield sulfenic acids or sulfenyl esters, respectively. wikipedia.org

In contrast to the often-unstable nature of simple aryl sulfenyl chlorides, Azobenzene-2-sulfenyl bromide exhibits exceptional thermal stability and is a crystalline solid. tandfonline.com This property, stemming from the intramolecular azo-sulfur interaction discussed previously, allows it to be isolated and handled more readily than many of its counterparts. tandfonline.com This stability also permits its use in hydroxylic solvents like water and ethanol (B145695) without rapid decomposition, a significant advantage over other sulfenylating agents. tandfonline.comtandfonline.com

Design and Functionalization of Azobenzene-Sulfur Conjugates

The functionalization of azobenzene with sulfur-containing moieties is a pivotal strategy for creating advanced molecular systems, particularly photoswitchable molecules. oup.com A highly effective method for forming a stable carbon-sulfur bond to the azobenzene core is through palladium-catalyzed thioarylation. oup.com This reaction couples various azobenzene derivatives with thiol-containing compounds, including biologically relevant molecules like thioglycosides. oup.com

This synthetic approach offers significant advantages, allowing for the straightforward creation of both symmetrical and challenging unsymmetrical azobenzene-sulfur conjugates in good yields. oup.com The resulting sulfide (B99878) bridge is not merely a linker; it is an integral part of the chromophore that can be chemically modified to fine-tune the conjugate's properties. oup.com

Photoswitchable Thioglycosides and their Tunable Properties

A prominent application of azobenzene-sulfur conjugates is the creation of photoswitchable thioglycosides. oup.com In these molecules, a carbohydrate moiety is linked to the azobenzene core via a sulfur atom. The azobenzene unit serves as a light-responsive switch, capable of undergoing reversible isomerization between its stable trans (or E) form and a metastable cis (or Z) form upon irradiation with light of specific wavelengths. oup.com This isomerization induces a significant geometric change in the molecule, which can be harnessed to control biological interactions or the properties of materials. oup.com

The photochromic properties of these thioglycosides can be precisely tuned by altering the substitution pattern on the azobenzene rings. oup.com For example, the placement of substituents in the para and ortho positions of the azobenzene core influences the absorption maxima (λmax) of the π→π* and n→π* electronic transitions, which govern the photoswitching behavior. oup.com

Below is a table of spectroscopic data for selected azobenzene thioglycosides, illustrating the influence of substitution on their photochromic properties.

| Compound | Substitution Pattern | Isomer | π→π* λmax (nm) | n→π* λmax (nm) |

|---|---|---|---|---|

| Monosubstituted Azobenzene Glucoside | p-S-Glc | trans | 351 | 441 |

| cis | - | 436 | ||

| Disubstituted Azobenzene Bis-glucoside | p,p'-di-S-Glc | trans | 367 | - |

| cis | - | 456 | ||

| Ortho-Fluoro Disubstituted Azobenzene Bis-glucoside | o,o'-di-F, p,p'-di-S-Glc | trans | 353 | 467 |

| cis | - | 461 |

Data sourced from a 2022 study on photoswitchable thioglycosides. oup.com The table shows the absorption maxima (λmax) for the key electronic transitions of different azobenzene thioglycosides in their trans and cis forms.

Modulation of Photochromic Behavior via Sulfur Oxidation

The sulfide bridge in azobenzene-sulfur conjugates provides an additional, powerful tool for modulating their photochromic and thermal relaxation properties. oup.com The sulfur atom can be selectively oxidized to the corresponding sulfoxide (S=O) or sulfone (SO₂) state. oup.com This chemical modification alters the electronic nature of the sulfur atom, which in turn influences the electron density of the entire azobenzene π-system. oup.com

This modulation has distinct and predictable effects on the absorption spectra of the photoswitch. Generally, increasing the oxidation state of the sulfur atom from sulfide to sulfone results in a hypsochromic (blue) shift of the high-energy π→π* transition band in the trans isomer. oup.com Conversely, the lower-energy n→π* transition band often undergoes a bathochromic (red) shift in the trans isomer upon sulfur oxidation, while being slightly blue-shifted in the cis form. oup.com

These controlled shifts in absorption maxima allow for the fine-tuning of the wavelengths required to switch the molecule and can alter the thermal stability of the cis isomer, thereby affecting its rate of relaxation back to the trans form. oup.com

The following table summarizes the effect of sulfur oxidation on the absorption maxima of a monosubstituted azobenzene glucoside.

| Compound Type | Oxidation State | Isomer | π→π* λmax (nm) | n→π* λmax (nm) |

|---|---|---|---|---|

| Azobenzene-S-Glc | Sulfide | trans | 351 | 441 |

| cis | - | 436 | ||

| Azobenzene-S(O)-Glc | Sulfoxide | trans | 333 | 446 |

| cis | - | 433 | ||

| Azobenzene-S(O)₂-Glc | Sulfone | trans | 326 | 450 |

| cis | - | 432 |

Data adapted from a 2022 study, illustrating how progressive oxidation of the sulfur linker modifies the key electronic transitions of an azobenzene photoswitch. oup.com

Emerging Research Directions and Future Perspectives for Azobenzene 2 Sulfenyl Bromide

Development of Novel Synthetic Methodologies with Enhanced Efficiency

A thorough investigation in this area would focus on developing new, efficient, and scalable methods for the synthesis of Azobenzene-2-sulfenyl bromide. Research would likely explore alternatives to classical methods for introducing the sulfenyl bromide functionality onto the azobenzene (B91143) core. Potential research directions could include:

Direct C-H Functionalization: Exploring transition-metal-catalyzed C-H activation at the ortho-position of azobenzene, followed by sulfenylation and subsequent bromination.

From Amino or Nitro Precursors: Investigating multi-step synthetic routes starting from readily available 2-aminoazobenzene or 2-nitroazobenzene (B8693682) derivatives.

Flow Chemistry Approaches: Developing continuous flow processes to handle potentially unstable intermediates and improve reaction safety and scalability.

A comparative analysis of different synthetic strategies would be essential, focusing on yield, purity, reaction conditions, and substrate scope.

| Potential Synthetic Route | Key Intermediates | Potential Advantages | Anticipated Challenges |

| Ortho-lithiation/Sulfenylation | 2-Lithioazobenzene | High regioselectivity | Cryogenic conditions, functional group tolerance |

| From 2-Thiocyanoazobenzene | Diazonium salt intermediates | Readily available precursors | Handling of potentially hazardous reagents |

| Halogen-exchange | Azobenzene-2-sulfenyl chloride | Milder reaction conditions | Availability of the sulfenyl chloride precursor |

Exploration of Untapped Reactivity Pathways and Stereoselective Transformations

The sulfenyl bromide group is a versatile functional handle. Research into the reactivity of Azobenzene-2-sulfenyl bromide would aim to uncover new chemical transformations. Key areas of exploration would include:

Electrophilic Additions: Studying the addition reactions of the sulfenyl bromide to a wide range of alkenes and alkynes, including those with chiral auxiliaries to induce stereoselectivity.

Cross-Coupling Reactions: Investigating the utility of Azobenzene-2-sulfenyl bromide in transition-metal-catalyzed cross-coupling reactions to form new carbon-sulfur or heteroatom-sulfur bonds.

Cyclization Reactions: Exploring intramolecular reactions where the sulfenyl group participates in the formation of novel heterocyclic systems fused to the azobenzene framework.

The stereochemical outcomes of these reactions, particularly in the context of creating chiral sulfur-containing molecules, would be of significant interest.

Advanced Characterization Techniques for Reaction Intermediates

Understanding the mechanisms of reactions involving Azobenzene-2-sulfenyl bromide would necessitate the use of advanced spectroscopic and analytical techniques to identify and characterize transient intermediates. This could involve:

Low-Temperature NMR Spectroscopy: Trapping and characterizing reactive intermediates, such as episulfonium ions formed during addition reactions to alkenes.

Mass Spectrometry: Utilizing techniques like ESI-MS and APCI-MS to detect and identify short-lived species in the reaction mixture.

In-situ IR and Raman Spectroscopy: Monitoring reaction progress and identifying key functional group transformations in real-time.

Computational Design for Tailored Reactivity and Selectivity in Organic Synthesis

Theoretical and computational chemistry would play a crucial role in predicting and understanding the behavior of Azobenzene-2-sulfenyl bromide. Density Functional Theory (DFT) calculations could be employed to:

Model Reaction Pathways: Elucidate the mechanisms of its reactions and determine the transition state energies to predict reactivity.

Predict Regio- and Stereoselectivity: Understand the factors controlling the selectivity of its reactions with various substrates.

Simulate Spectroscopic Properties: Aid in the identification of reaction intermediates by predicting their NMR, IR, and UV-vis spectra.

Integration of Azobenzene-2-sulfenyl Bromide into Advanced Materials Design (excluding specific material properties or applications outside core chemical research)

The presence of both a photoswitchable azobenzene unit and a reactive sulfenyl bromide group makes this compound a potentially valuable building block for advanced materials. Research in this area would focus on its use in the synthesis of novel polymers and macromolecules with precisely controlled architectures. This could include:

Polymer Functionalization: Using Azobenzene-2-sulfenyl bromide to introduce photoswitchable side chains onto pre-existing polymers.

Monomer Synthesis: Incorporating the azobenzene-sulfur motif into monomers for subsequent polymerization to create new photoresponsive materials.

Surface Modification: Grafting the molecule onto surfaces to create photo-controllable interfaces.

Q & A

Q. What are the critical considerations for synthesizing AZOBENZENE-2-SULFENYL BROMIDE in a laboratory setting?

Synthesis typically involves sulfenylation of azobenzene derivatives using brominating agents. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) are preferred to stabilize intermediates .

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to avoid decomposition of the sulfenyl bromide moiety .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but care must be taken to exclude moisture to prevent hydrolysis .

Q. How can researchers characterize the purity and structure of AZOBENZENE-2-SULFENYL BROMIDE?

Methodological steps include:

- Spectroscopy : (to confirm aromatic protons and bromine coupling) and IR (S-Br stretch ~500–600 cm) .

- Elemental analysis : Verify Br content (theoretical ~25–30% depending on substituents) .

- Chromatography : HPLC with UV detection at 254 nm to assess purity, as the azo group absorbs strongly in this range .

Q. What are the stability challenges of AZOBENZENE-2-SULFENYL BROMIDE under ambient conditions?

The compound is sensitive to:

- Light : Photoisomerization of the azo group may occur; store in amber vials .

- Moisture : Hydrolysis to sulfenic acid is common; use anhydrous solvents and inert atmospheres .

- Temperature : Decomposes above 40°C; DSC analysis is recommended to determine safe handling thresholds .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of AZOBENZENE-2-SULFENYL BROMIDE in organic synthesis?

Density Functional Theory (DFT) studies can:

Q. What experimental strategies resolve contradictions in reported reaction yields for AZOBENZENE-2-SULFENYL BROMIDE-mediated sulfenylation?

Discrepancies often arise from:

- Substrate electronic effects : Electron-rich aromatics react faster; use Hammett plots to correlate substituent effects .

- Catalyst interference : Trace metals (e.g., Cu) may accelerate side reactions; include EDTA in reaction mixtures to chelate impurities .

- Kinetic vs. thermodynamic control : Vary reaction times and temperatures to identify dominant pathways .

Q. How does AZOBENZENE-2-SULFENYL BROMIDE compare to other sulfenylating agents (e.g., disulfides) in C–S bond formation?

Advantages include:

- Higher electrophilicity : Enables reactions with less nucleophilic substrates .

- Redox-neutral conditions : Avoids stoichiometric oxidants required for disulfide activation . Limitations:

- Moisture sensitivity : Requires stricter handling than disulfides .

Q. What analytical techniques are optimal for tracking degradation products of AZOBENZENE-2-SULFENYL BROMIDE in solution?

- LC-MS : Identifies hydrolyzed products (e.g., sulfenic acid) via molecular ion peaks .

- UV-Vis spectroscopy : Monitors azo group integrity through absorbance changes at ~450 nm .

- Raman spectroscopy : Detects S–Br bond cleavage via shifts in the 250–300 cm region .

Methodological Recommendations

- Literature Review : Prioritize databases like Reaxys and SciFinder for reaction protocols, avoiding non-peer-reviewed sources (e.g., commercial websites) .

- Ethical Reporting : Disclose synthetic failures and optimization steps to aid reproducibility .

- Data Validation : Cross-reference melting points and spectral data across multiple studies to identify inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.